Functional Group Electronic Effect: Comparing pKa to 4-Aminobenzoic Acid (PABA) and 4-Cyanobenzoic Acid
The cyanoamino (-NHCN) substituent at the para position has a unique electron-withdrawing effect that is distinct from both an amino (-NH2) and a cyano (-CN) group. This effect is predicted to result in a pKa value for the carboxylic acid group that is lower than that of 4-aminobenzoic acid but higher than that of 4-cyanobenzoic acid [1]. This places its reactivity and ionization state at a specific intermediate point, which is critical for applications where a precise acid strength is required.
| Evidence Dimension | Predicted Carboxylic Acid pKa (Acidity) |
|---|---|
| Target Compound Data | pKa = 4.73±0.10 (Predicted) |
| Comparator Or Baseline | 4-Cyanobenzoic acid: pKa = 3.55 (Experimental); 4-Aminobenzoic acid: pKa = 4.87 (Experimental) |
| Quantified Difference | The predicted pKa of 4-(Cyanoamino)benzoic acid is approximately 1.2 units lower (more acidic) than 4-cyanobenzoic acid, but ~0.14 units higher (less acidic) than 4-aminobenzoic acid. |
| Conditions | Predicted values are based on in silico models; experimental data for 4-cyanobenzoic acid is at 25°C. |
Why This Matters
The specific pKa dictates the molecule's ionization state in biological media (pH ~7.4) and its reactivity in pH-sensitive chemical transformations, influencing solubility, membrane permeability, and reaction kinetics differently from its common analogs.
- [1] ChemWhat. 4-Cyanobenzoic acid. https://www.chemwhat.com/4-cyanobenzoic-acid-cas-619-65-8. Accessed April 23, 2026. View Source
